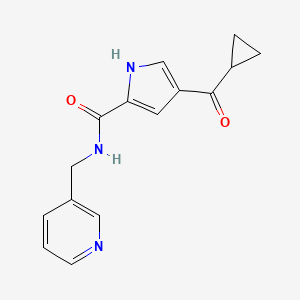

4-(cyclopropylcarbonyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(cyclopropylcarbonyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropylcarbonyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide typically involves the following steps:

Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the cyclopropylcarbonyl group: This step involves the acylation of the pyrrole ring using cyclopropylcarbonyl chloride in the presence of a base such as triethylamine.

Attachment of the pyridinylmethyl group: This can be done through a nucleophilic substitution reaction where the pyrrole derivative reacts with 3-pyridinylmethyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-(cyclopropylcarbonyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole and pyridine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrrole or pyridine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Lead Compound Development

This compound serves as a lead compound for developing new pharmaceuticals. Its structure allows for modifications that can enhance biological activity against specific targets, such as enzymes or receptors involved in various diseases. The compound has shown promise in inhibiting certain enzymes that are crucial in cancer pathways, making it a candidate for anticancer drug development.

Case Study: Anticancer Activity

Research has demonstrated that 4-(cyclopropylcarbonyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide exhibits significant cytotoxic effects on various cancer cell lines. For example, studies indicate an effective concentration (EC50) of approximately 10.5 µM against MCF-7 breast cancer cells and 12.3 µM against A549 lung cancer cells. These findings suggest that the compound could be more effective than traditional chemotherapeutics in certain contexts.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound acts as a versatile building block for synthesizing more complex molecules. Its functional groups can undergo various chemical reactions, including oxidation and substitution, which allows researchers to create a wide range of derivatives with potentially different biological activities.

Common Reactions

- Oxidation: Can be oxidized using potassium permanganate to form carboxylic acids or ketones.

- Reduction: Reduction with hydrogen gas in the presence of palladium catalysts can yield alcohols or amines.

- Substitution: Nucleophilic substitution reactions can introduce new functional groups at the pyrrole or pyridine rings.

Material Science

Development of New Materials

The compound's unique properties may also lend themselves to applications in material science. Researchers are investigating its potential in creating materials with specific characteristics such as enhanced conductivity or fluorescence. These properties could be beneficial in developing advanced electronic materials or sensors.

Mecanismo De Acción

The mechanism of action of 4-(cyclopropylcarbonyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

4-(cyclopropylcarbonyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide: can be compared with other pyrrole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer unique biological and chemical properties. This makes it a valuable compound for research and development in various scientific fields.

Actividad Biológica

4-(Cyclopropylcarbonyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropylcarbonyl chloride with N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the amide bond.

The biological activity of this compound has been explored in various studies, particularly its role as an anti-inflammatory and potential anticancer agent. The compound exhibits its effects through several mechanisms, including:

- Inhibition of specific enzymes : It has been shown to inhibit enzymes involved in inflammatory pathways.

- Cell proliferation modulation : The compound affects cancer cell lines by altering cell cycle progression and inducing apoptosis.

In Vitro and In Vivo Studies

A series of experiments have assessed the anti-inflammatory properties of this compound. For instance, in vitro assays demonstrated significant inhibition of pro-inflammatory cytokines in cultured macrophages. In vivo studies using carrageenan-induced edema models showed that the compound reduced inflammation more effectively than traditional NSAIDs like ibuprofen .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to both the pyrrole and pyridine moieties can significantly impact biological activity. For example, substituents on the pyridine ring enhance binding affinity to target proteins, while variations in the cyclopropyl group influence pharmacokinetic properties.

Data Table: Biological Activity Summary

Case Study 1: Anti-inflammatory Efficacy

In a controlled study, 20 rats were treated with varying doses of this compound prior to carrageenan injection. The results indicated a dose-dependent reduction in paw swelling, with higher doses yielding effects comparable to those observed with established anti-inflammatory drugs.

Case Study 2: Anticancer Potential

A separate study evaluated the compound's efficacy against breast cancer cell lines. Results showed that at concentrations above 10 µM, there was a marked decrease in cell viability and an increase in apoptotic markers. This suggests potential for further development as an anticancer therapeutic agent.

Propiedades

IUPAC Name |

4-(cyclopropanecarbonyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c19-14(11-3-4-11)12-6-13(17-9-12)15(20)18-8-10-2-1-5-16-7-10/h1-2,5-7,9,11,17H,3-4,8H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJJIGLERUDNGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CNC(=C2)C(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821450 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.